
3-Methyl-1-benzoselenophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-benzoselenophene-2-carbonitrile is an organic compound with the molecular formula C10H7NSe It belongs to the class of benzoselenophenes, which are heterocyclic compounds containing selenium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzoselenophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-methylbenzonitrile with sodium selenide in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-benzoselenophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or modify the nitrile group.
Applications De Recherche Scientifique
3-Methyl-1-benzoselenophene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying the reactivity of selenium-containing compounds.
Biology: Research into its biological activity includes potential antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects and potential therapeutic applications are ongoing.
Industry: It is explored for use in materials science, particularly in the development of organic semiconductors and optoelectronic devices
Mécanisme D'action
The mechanism by which 3-Methyl-1-benzoselenophene-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-benzothiophene-2-carbonitrile: Contains sulfur instead of selenium.
3-Methyl-1-benzofuran-2-carbonitrile: Contains oxygen instead of selenium.
3-Methyl-1-benzopyrrole-2-carbonitrile: Contains nitrogen instead of selenium.
Uniqueness
3-Methyl-1-benzoselenophene-2-carbonitrile is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs.
Propriétés
Numéro CAS |
37007-55-9 |
|---|---|
Formule moléculaire |
C10H7NSe |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
3-methyl-1-benzoselenophene-2-carbonitrile |
InChI |
InChI=1S/C10H7NSe/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3 |
Clé InChI |
DWWZMMPQDUDNPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([Se]C2=CC=CC=C12)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


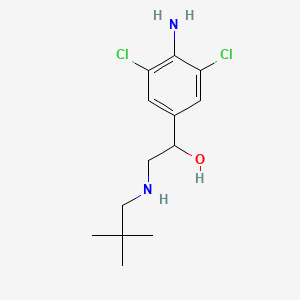
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
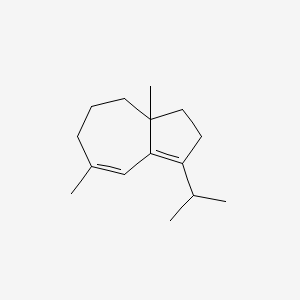

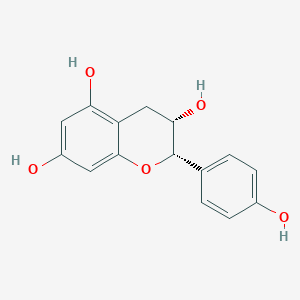
![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)
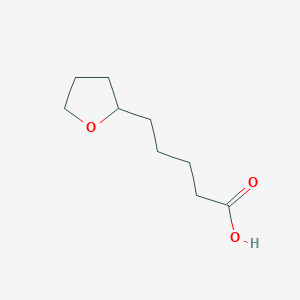
![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
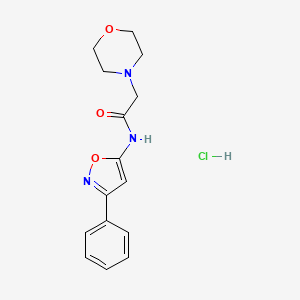


![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)
